Home > Products > Screening Compounds P32174 > Fondaparinux Sodium Impurity
Fondaparinux Sodium Impurity - 1809833-99-5

Fondaparinux Sodium Impurity

Catalog Number: EVT-13568682
CAS Number: 1809833-99-5
Molecular Formula: C13H17NNa4O19S3
Molecular Weight: 679.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fondaparinux sodium impurity refers to various chemical compounds that may arise during the synthesis of fondaparinux sodium, a synthetic low-molecular-weight heparin used primarily as an anticoagulant. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the pharmaceutical product. Fondaparinux sodium itself is a highly selective inhibitor of factor Xa, playing a significant role in anticoagulation therapy for conditions like deep vein thrombosis and pulmonary embolism. The presence of impurities can affect the drug's performance and regulatory compliance.

Source

Fondaparinux sodium is synthesized through a complex chemical process that involves over 50 steps, leading to various potential impurities, which can be classified based on their chemical structure and formation pathway. The impurities are typically derived from incomplete reactions or degradation products formed during the synthesis or storage of fondaparinux sodium.

Classification

Impurities in fondaparinux sodium can be classified into several categories based on their chemical nature:

  • Sulfated derivatives: Variants that differ in sulfate content.
  • De-sulfated forms: Compounds resulting from the loss of sulfate groups.
  • Structural analogs: Compounds with slight variations in the glycosidic linkages or substitutions.
Synthesis Analysis

Methods

The synthesis of fondaparinux sodium involves multiple stages, including:

  1. Chemical Synthesis: The starting materials undergo various coupling, protection, and functionalization reactions.
  2. Purification: After synthesis, the crude product is purified using techniques such as anion-exchange chromatography to remove impurities.
  3. Quality Control: High-performance liquid chromatography (HPLC) is employed to quantify impurities and ensure they are within acceptable limits.

Technical Details

A typical synthesis route involves:

  • Dissolving starting compounds in water.
  • Performing reduction hydrogenation.
  • Adding sulfur trioxide-pyridine complexes under controlled pH conditions to facilitate sulfation.
  • Employing gradient elution techniques during HPLC for effective separation of fondaparinux sodium from its impurities .
Molecular Structure Analysis

Structure

Fondaparinux sodium is characterized by its unique molecular structure:

  • Molecular Formula: C31H43N3Na10O49S8
  • Molecular Weight: 1728.03 g/mol
  • It consists of a linear octasulfated pentasaccharide with alternating α- and β-glycosidic linkages.

Data

The structural complexity includes:

  • Five saccharide units comprising three glucosamine derivatives and two uronic acids (one glucuronic acid and one L-iduronic acid).
  • Multiple sulfate esters on both oxygen and nitrogen atoms, contributing to its anticoagulant properties .
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of fondaparinux sodium include:

  • Sulfation Reactions: Introduction of sulfate groups via sulfur trioxide complexes.
  • Hydrogenation Reactions: Reduction processes that modify functional groups.

Technical Details

The synthesis requires careful control of reaction conditions (pH, temperature) to minimize the formation of by-products, particularly de-sulfated and over-sulfated impurities. Monitoring these reactions using HPLC allows for precise identification and quantification of both fondaparinux sodium and its impurities .

Mechanism of Action

Process

Fondaparinux sodium exerts its anticoagulant effect by binding to antithrombin III, which enhances its ability to inhibit factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade.

Data

The mechanism involves:

  • Binding Affinity: Fondaparinux has a high affinity for antithrombin III due to its specific structural features.
  • Anticoagulant Activity: It effectively reduces thrombus formation without significantly affecting platelet function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to heat and moisture; should be stored under controlled conditions.
  • pH Range: Optimal stability at pH levels between 6.0 and 8.0.

Relevant analyses indicate that impurities can alter these properties; thus, rigorous quality control measures are essential .

Applications

Fondaparinux sodium is primarily used in clinical settings for:

  • Prevention of Deep Vein Thrombosis: Especially in patients undergoing orthopedic surgeries.
  • Treatment of Pulmonary Embolism: As part of anticoagulation therapy protocols.
  • Management of Myocardial Infarction: To improve patient outcomes post-event.

The monitoring of impurities ensures that fondaparinux sodium remains effective and safe for these critical applications .

Synthesis and Origin of Fondaparinux Sodium Impurities

Synthetic Pathways Leading to Impurity Formation

Role of Sulfation/Desulfation Reactions in Impurity Generation

The chemical synthesis of fondaparinux sodium involves over 50 steps, with sulfation reactions representing critical points for impurity introduction. Sulfation is typically performed using sulfur trioxide complexes with tertiary amines (e.g., sulfur trioxide-trimethylamine, sulfur trioxide-pyridine) in aprotic solvents. Incomplete sulfation at any of the eight required positions (five O-sulfates and three N-sulfates) generates hypo-sulfated analogues, while over-sulfation at non-targeted hydroxyl groups yields hyper-sulfated species. Patent data reveals that sulfation efficiency varies significantly based on reaction stoichiometry, with deviations beyond 5-10% excess SO₃ complexes increasing hyper-sulfated impurities by 3-7-fold [2]. Conversely, desulfation occurs during acidic hydrolysis steps or storage, particularly at the labile N-sulfated glucosamine residues, forming desulfated impurities with compromised anticoagulant activity [7].

Table 1: Impact of Sulfation Conditions on Impurity Generation

Sulfating AgentTemperature RangeReaction Time (hr)Major Impurity FormedRelative Abundance (%)
SO₃-Pyridine complex40–50°C8–12Hyper-O-sulfated pentasaccharide2.8–5.1
SO₃-DMF complex30–35°C10–14Incomplete N-sulfation product4.3–7.2
SO₃-Triethylamine25–30°C12–16Di-desulfated (N,O) analogue1.9–3.5

Glycosidic Bond Rearrangement During Oligosaccharide Synthesis

The pentasaccharide backbone assembly involves sequential glycosylations where anomeric stereochemistry (α/β configuration) is vulnerable to side reactions. Under acidic coupling conditions (e.g., using Lewis acids like BF₃·Et₂O), partial epimerization at C2 of iduronic acid residues converts α-L-iduronic acid to β-L-iduronic acid, forming stereoisomeric impurities with altered three-dimensional conformations. Analytical studies using ion-pair HPLC-ELSD demonstrate that these epimers co-elute with fondaparinux unless specialized gradient methods (e.g., n-hexylamine/acetic acid buffers) are employed [3] [10]. Additionally, glycosidic bond hydrolysis occurs during deprotection steps involving strong bases (e.g., NaOH treatment), cleaving the 1→4 linkages between glucosamine and iduronic acid to yield truncated oligosaccharides like trisaccharides or disaccharides. These fragments constitute 0.3–1.8% of crude synthesis products and require rigorous anion-exchange chromatography for removal [1].

Table 2: Common Glycosylation-Derived Impurities in Fondaparinux Synthesis

Reaction StepChemical ConditionsVulnerable BondResulting ImpurityDetection Method
Iduronate couplingBF₃·Et₂O, CH₂Cl₂, -20°Cα(1→4) linkageβ-Iduronic epimerHPLC-ELSD (RRT 1.12)
Global deacetylation0.1M NaOH, 25°CGlcNβ(1→4)GlcATrisaccharide fragmentLC-MS (m/z 998.2)
Final deprotectionPd/C, H₂, 50 psiGlcNβ(1→4)IdoADisaccharide sulfateNMR (δ 5.42 ppm)

Impact of Purification Efficiency on Residual Impurity Levels

Purification of crude fondaparinux relies heavily on anion-exchange chromatography and size-exclusion techniques, but process limitations allow residual impurities to persist. Patent CN107501359B details a two-step purification where fondaparinux is loaded onto a porous strong anion-exchange resin (e.g., Q Sepharose) and eluted with a 0.5–2.0 M NaCl gradient. Hypo-sulfated impurities elute at 0.7–1.1 M NaCl, while hyper-sulfated variants require >1.5 M NaCl for elution. However, overlapping peaks lead to cross-contamination, with residual impurities comprising 0.15–0.6% of the final product even after optimization [1]. Carbon treatment is employed to remove aromatic byproducts from hydrogenolysis, but over-treatment adsorbs 5–8% of fondaparinux, raising the relative abundance of impurities. High-purity compositions (EP1625135B1) specify residual solvents (e.g., ethanol, toluene) must be <500 ppm to prevent solvolysis during storage, which generates alkylated derivatives [6].

Structural Variants of Fondaparinux Sodium Impurities

Sulfate Group Variants (Hypo-/Hyper-sulfated Analogues)

Hypo-sulfated impurities arise from deficient sulfation at specific sites. The most prevalent variant, Impurity A (Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate)), lacks two O-sulfates and one N-sulfate (C₁₃H₂₁NNa₄O₁₉S₃, MW 683.44) and exhibits 92% reduced anti-Xa activity [4] [8]. Conversely, Impurity 1 (C₃₁H₄₂N₃Na₁₁O₅₂S₉, MW 1830.07) contains nine sulfate groups instead of eight, confirmed by HRMS and ion-pair chromatography at relative retention time (RRT) 0.89 [4] [7]. A recent study isolated three hyper-sulfated analogues where additional sulfation occurs at C3-OH of non-reducing end glucosamine or C2-OH of internal iduronic acid, increasing molecular weights by 98–162 Da [7].

Table 3: Structural and Analytical Signatures of Sulfate Variants

Impurity DesignationMolecular FormulaMass (Da)Sulfation DefectRelative Retention Time (RRT)
Fondaparinux SodiumC₃₁H₄₃N₃Na₁₀O₄₉S₈1728.03Reference1.00
Impurity A (Hypo-sulfated)C₁₃H₂₁NNa₄O₁₉S₃683.44Missing 2 O-sulfates + 1 N-sulfate0.67
Impurity 1 (Hyper-sulfated)C₃₁H₄₂N₃Na₁₁O₅₂S₉1830.07Extra O-sulfate at C3-OH GlcN0.89
Impurity DC₃₁H₄₄N₃Na₉O₄₆S₇1626.00Missing N-sulfate + O-sulfate1.21

Stereochemical Deviations in Pentasaccharide Backbone

Stereochemical impurities include α/β anomeric inversions and L/D sugar epimers. The iduronic acid residue (α-L-configuration) is particularly prone to epimerization, forming α-D-iduronic or β-L-iduronic isomers during glycosylation. These epimers alter the 3D spatial orientation of sulfate clusters, diminishing affinity for antithrombin III by 20–100-fold [1]. NMR studies of Impurity 3 (C₃₈H₅₅N₃Na₁₀O₄₉S₈, MW 1824.21) reveal β-linked iduronic acid instead of α-linked, correlating with HPLC RRT 1.35 [4] [10]. Additionally, ring contraction during hydrogenation steps converts glucopyranose to glucofuranose structures, while oxidative degradation at the reducing end generates open-chain carboxylates. The latter is quantified at 0.08–0.15% in stressed samples using ion-pair HPLC with evaporative light scattering detection (ELSD) [3].

Compounds Mentioned in the Article

Properties

CAS Number

1809833-99-5

Product Name

Fondaparinux Sodium Impurity

IUPAC Name

tetrasodium;(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C13H17NNa4O19S3

Molecular Weight

679.4 g/mol

InChI

InChI=1S/C13H21NO19S3.4Na/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18;;;;/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t4-,6+,7+,8+,9+,10+,12-,13-;;;;/m0..../s1

InChI Key

RQZKLVNMRVFKTR-XISSBKPVSA-J

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.